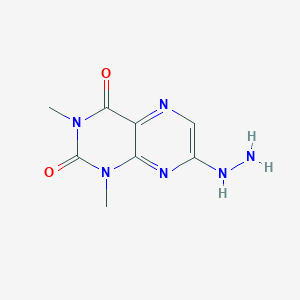
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane is a unique organosilicon compound characterized by its heptamethyl and pentaphenyl groups attached to a pentasilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the use of chlorosilanes and phenylsilanes in the presence of a catalyst to facilitate the formation of the desired pentasilane structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse organosilicon derivatives.
Applications De Recherche Scientifique
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its use as a drug delivery agent or in diagnostic imaging are being explored.
Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane exerts its effects involves interactions with molecular targets through its silicon backbone and attached functional groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- Octamethyltrisiloxane
Uniqueness
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane is unique due to its pentasilane backbone and the combination of heptamethyl and pentaphenyl groups This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar organosilicon compounds
Propriétés
Numéro CAS |
144731-00-0 |
|---|---|
Formule moléculaire |
C37H46Si5 |
Poids moléculaire |
631.2 g/mol |
Nom IUPAC |
bis[[dimethyl(phenyl)silyl]-methyl-phenylsilyl]-methyl-phenylsilane |
InChI |
InChI=1S/C37H46Si5/c1-38(2,33-23-13-8-14-24-33)40(5,35-27-17-10-18-28-35)42(7,37-31-21-12-22-32-37)41(6,36-29-19-11-20-30-36)39(3,4)34-25-15-9-16-26-34/h8-32H,1-7H3 |
Clé InChI |
LKIWHUUHSHZLGF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)[Si](C)(C4=CC=CC=C4)[Si](C)(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
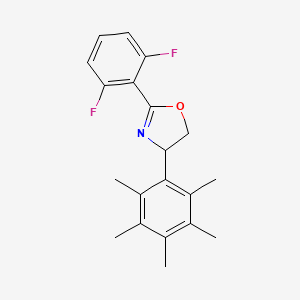
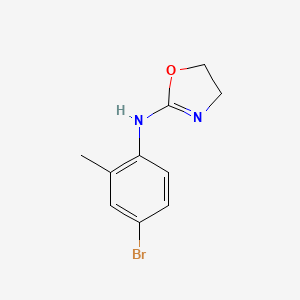
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)
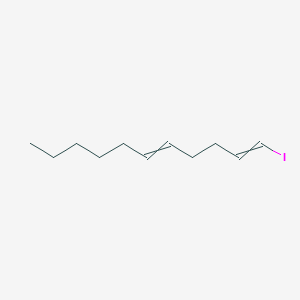

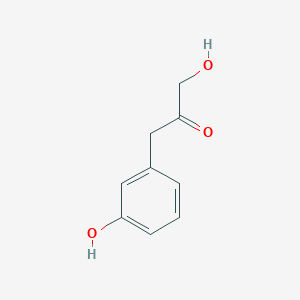
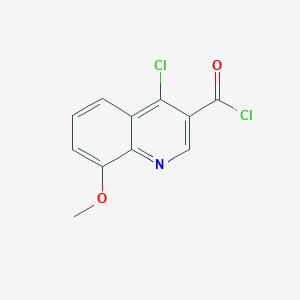
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

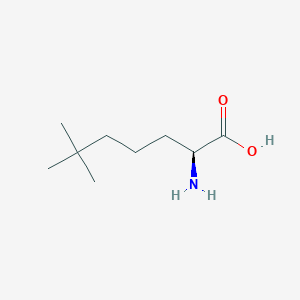
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
